molecular formula C20H20N2O3 B11193473 3,4-dihydro-1H-isoquinolin-2-yl-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

3,4-dihydro-1H-isoquinolin-2-yl-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11193473
M. Wt: 336.4 g/mol
InChI Key: UEMXQRRIOPQXGL-UHFFFAOYSA-N
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Description

2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a combination of methoxyphenyl, dihydro-oxazole, and tetrahydroisoquinoline moieties

Preparation Methods

The synthesis of 2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and a carboxylic acid derivative.

    Attachment of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.

    Formation of the tetrahydroisoquinoline moiety: This can be synthesized through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline structure.

    Coupling of the two main fragments: The final step involves coupling the oxazole and tetrahydroisoquinoline fragments through a carbonyl linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can undergo further cyclization reactions to form more complex polycyclic structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar compounds include other oxazole and tetrahydroisoquinoline derivatives, such as:

  • 2-[3-(3-HYDROXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
  • 2-[3-(3-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the methoxy group in 2-[3-(3-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE provides unique electronic and steric effects, making it distinct from its analogs.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[3-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H20N2O3/c1-24-17-8-4-7-15(11-17)18-12-19(25-21-18)20(23)22-10-9-14-5-2-3-6-16(14)13-22/h2-8,11,19H,9-10,12-13H2,1H3

InChI Key

UEMXQRRIOPQXGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(C2)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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